molecular formula C18H24N2O2 B5883165 N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Katalognummer B5883165
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: NEZFYWGXZGWAHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIPO, is a chemical compound that has shown promising results in scientific research.

Wirkmechanismus

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its therapeutic effects through multiple mechanisms of action, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of neuroinflammation. This compound has been shown to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also inhibits oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, this compound regulates neuroinflammation by modulating the activity of microglia and astrocytes, which are involved in the immune response in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to improve cognitive function, reduce beta-amyloid accumulation, protect dopaminergic neurons, reduce seizure activity, and improve mitochondrial function. This compound has also been shown to have antioxidant and anti-inflammatory effects in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its high potency and selectivity for ion channels, which makes it a useful tool for studying ion channel function in vitro and in vivo. Additionally, this compound has a low toxicity profile and is well-tolerated in animal models. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide research, including the development of novel this compound derivatives with improved pharmacokinetic properties, the investigation of this compound's effects on other ion channels and neurotransmitter systems, and the exploration of this compound's potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for this compound and its derivatives.

Synthesemethoden

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step reaction process involving the reaction of 2,6-diisopropylaniline with methyl isoxazole-4-carboxylate, followed by the removal of the methyl ester group and the subsequent reaction with acetic anhydride. This method has been described in detail in various scientific publications.

Wissenschaftliche Forschungsanwendungen

N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce beta-amyloid accumulation in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In epilepsy, this compound has been shown to reduce seizure activity.

Eigenschaften

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-10(2)14-8-7-9-15(11(3)4)17(14)19-18(21)16-12(5)20-22-13(16)6/h7-11H,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZFYWGXZGWAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.